molecular formula C27H25ClN2O6 B14948662 ethyl 5-{[({1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetyl)amino]methyl}furan-2-carboxylate

ethyl 5-{[({1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetyl)amino]methyl}furan-2-carboxylate

Cat. No.: B14948662
M. Wt: 508.9 g/mol
InChI Key: CHVQOIKRUQHCFJ-UHFFFAOYSA-N
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Description

ETHYL 5-[({2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETYL}AMINO)METHYL]-2-FUROATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[({2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETYL}AMINO)METHYL]-2-FUROATE typically involves multiple steps, starting with the preparation of the indole core The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to enhance the reaction rates. The purification process typically involves recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[({2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETYL}AMINO)METHYL]-2-FUROATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and furoate moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

ETHYL 5-[({2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETYL}AMINO)METHYL]-2-FUROATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-[({2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETYL}AMINO)METHYL]-2-FUROATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-[({2-[1-(4-CHLOROBENZOYL)-5-METHOXY-1H-INDOL-3-YL]ACETYL}AMINO)METHYL]-2-FUROATE: A closely related compound with a similar structure but lacking the 2-methyl group.

    ETHYL 5-[({2-[1-(4-CHLOROBENZOYL)-1H-INDOL-3-YL]ACETYL}AMINO)METHYL]-2-FUROATE: Another similar compound without the 5-methoxy group.

Uniqueness

ETHYL 5-[({2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETYL}AMINO)METHYL]-2-FUROATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H25ClN2O6

Molecular Weight

508.9 g/mol

IUPAC Name

ethyl 5-[[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]methyl]furan-2-carboxylate

InChI

InChI=1S/C27H25ClN2O6/c1-4-35-27(33)24-12-10-20(36-24)15-29-25(31)14-21-16(2)30(23-11-9-19(34-3)13-22(21)23)26(32)17-5-7-18(28)8-6-17/h5-13H,4,14-15H2,1-3H3,(H,29,31)

InChI Key

CHVQOIKRUQHCFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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